5,5-Diethyl-1,3-oxazolidin-2-one 5,5-Diethyl-1,3-oxazolidin-2-one
Brand Name: Vulcanchem
CAS No.: 63461-25-6
VCID: VC2495465
InChI: InChI=1S/C7H13NO2/c1-3-7(4-2)5-8-6(9)10-7/h3-5H2,1-2H3,(H,8,9)
SMILES: CCC1(CNC(=O)O1)CC
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol

5,5-Diethyl-1,3-oxazolidin-2-one

CAS No.: 63461-25-6

Cat. No.: VC2495465

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

5,5-Diethyl-1,3-oxazolidin-2-one - 63461-25-6

Specification

CAS No. 63461-25-6
Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
IUPAC Name 5,5-diethyl-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C7H13NO2/c1-3-7(4-2)5-8-6(9)10-7/h3-5H2,1-2H3,(H,8,9)
Standard InChI Key WKESKZXXTJESEK-UHFFFAOYSA-N
SMILES CCC1(CNC(=O)O1)CC
Canonical SMILES CCC1(CNC(=O)O1)CC

Introduction

Chemical Identity and Properties

5,5-Diethyl-1,3-oxazolidin-2-one belongs to the class of oxazolidinones, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms in a ring structure. The compound features a carbonyl group at the 2-position and two ethyl substituents at the 5-position.

Basic Information

The compound's molecular formula is C7H13NO2, as identified in chemical databases and product listings . It is characterized by its oxazolidinone ring structure with diethyl substitution at the 5-position, creating a tertiary carbon center. This specific molecular architecture contributes to its stability and reactivity patterns that are exploited in organic synthesis.

Physical and Chemical Properties

Based on the available safety data, 5,5-Diethyl-1,3-oxazolidin-2-one exhibits several important physical and chemical characteristics that define its behavior in laboratory and industrial settings. Table 1 summarizes these properties.

Table 1: Physical and Chemical Properties of 5,5-Diethyl-1,3-oxazolidin-2-one

PropertyValueSource
Molecular FormulaC7H13NO2
IUPAC Name5,5-diethyl-1,3-oxazolidin-2-one
Physical StateNot fully characterized
SolubilityNot fully characterized
Chemical StabilityStable under recommended temperatures and pressures
Incompatible MaterialsStrong oxidizing agents
Hazardous Decomposition ProductsCarbon oxides, Nitrogen oxides

The compound is generally stable under normal laboratory conditions but should be stored away from strong oxidizing agents to prevent potentially hazardous reactions .

Synthesis Methods

Several approaches have been developed for the synthesis of 5,5-Diethyl-1,3-oxazolidin-2-one and its derivatives, with particular emphasis on methods that can produce chiral variants with high enantioselectivity.

Asymmetric Synthesis of Chiral Derivatives

The synthesis of chiral 4-substituted derivatives of 5,5-diethyl-oxazolidin-2-one has been reported in the literature. These chiral derivatives are of particular interest due to their potential applications as chiral auxiliaries in asymmetric synthesis. Lin developed a methodology for synthesizing stereoisomers with R-configuration at the 4-position (compounds 5c and 5d) .

The synthesis pathway for these chiral derivatives typically involves a multi-step process starting from readily available amino acids. The general procedure includes:

  • Asymmetric etherification

  • Boc protection

  • Grignard reaction

  • Cyclization reactions

Hazard CategoryClassificationHazard Statement
Skin irritationCategory 2H315: Causes skin irritation
Eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity - single exposureCategory 3, Respiratory systemH335: May cause respiratory irritation

These classifications indicate that the compound should be handled with appropriate precautions to prevent skin and eye contact, as well as inhalation of vapors or dust .

Precautionary Measures and First Aid

The safety data sheet recommends specific precautionary measures when handling 5,5-Diethyl-1,3-oxazolidin-2-one, including:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray

  • Use in well-ventilated areas

  • Wear protective gloves and eye protection

  • Wash thoroughly after handling

In case of exposure, skin inflammation may be characterized by itching, scaling, reddening, or occasionally blistering. Eye contact may result in redness, pain, or severe eye damage. Inhalation can cause irritation of the lungs and respiratory system . Appropriate first aid measures should be implemented immediately in case of exposure.

Applications and Uses

5,5-Diethyl-1,3-oxazolidin-2-one and its derivatives have several important applications in chemical research and synthesis.

Chiral Auxiliaries in Asymmetric Synthesis

One of the most significant applications of 5,5-diethyl oxazolidin-2-one derivatives is their use as chiral auxiliaries in asymmetric synthesis. Chiral 4-substituted variants of this compound have been specifically designed and synthesized to serve as effective chiral auxiliaries . These compounds can facilitate stereoselective reactions, allowing for the preparation of enantiomerically pure compounds that are crucial in pharmaceutical development and other fine chemical applications.

Research and Development Applications

According to the product information, 5,5-Diethyl-1,3-oxazolidin-2-one is primarily intended for research and development use by, or directly under the supervision of, technically qualified individuals . This restriction highlights its specialized nature and suggests its value in advanced chemical research contexts rather than large-scale industrial applications.

Current Research Developments

Research into 5,5-Diethyl-1,3-oxazolidin-2-one and related oxazolidinones continues to evolve, with several noteworthy developments in recent years.

Improved Synthetic Methods

Advances in synthetic methodologies have enhanced the accessibility of oxazolidinones, including 5,5-diethyl-1,3-oxazolidin-2-one and its derivatives. For instance, the development of direct carbonylation approaches using catalytic systems like PdI2/KI has proven valuable for preparing various oxazolidinones from corresponding β-amino alcohols under relatively mild reaction conditions .

These improved methods offer advantages such as:

  • Higher yields

  • Milder reaction conditions

  • Greater stereoselectivity

  • More environmentally friendly processes

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